molecular formula C20H20ClFN2O2 B2910208 N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899951-16-7

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No. B2910208
M. Wt: 374.84
InChI Key: XYYVCIWVZPGTOY-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as CFTR inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications in treating cystic fibrosis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves the reaction of 2-chloro-6-fluorobenzoic acid with p-toluidine to form N-(2-chloro-6-fluorobenzoyl)-p-toluidine, which is then reacted with piperidine-1-carboxylic acid to form the final product.

Starting Materials
2-chloro-6-fluorobenzoic acid, p-toluidine, piperidine-1-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH), sodium chloride (NaCl)

Reaction
Step 1: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 equiv) and p-toluidine (1.2 equiv) in DMF., Step 2: Add DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Filter the resulting precipitate and wash with diethyl ether to obtain N-(2-chloro-6-fluorobenzoyl)-p-toluidine., Step 4: Dissolve N-(2-chloro-6-fluorobenzoyl)-p-toluidine (1.0 equiv) and piperidine-1-carboxylic acid (1.2 equiv) in DMF., Step 5: Add HCl (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours., Step 6: Add NaOH (1.2 equiv) to the reaction mixture to adjust the pH to 9-10., Step 7: Extract the product with diethyl ether and wash with NaCl solution., Step 8: Dry the organic layer with anhydrous Na2SO4 and evaporate the solvent to obtain the final product, N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide.

Scientific Research Applications

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been extensively researched for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide) protein, which is responsible for regulating the transport of chloride ions across cell membranes. This improved function can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

Mechanism Of Action

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor works by binding to the N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide protein and stabilizing its open state, which allows for increased chloride ion transport across cell membranes. This increased transport can help to reduce the buildup of mucus in the lungs and other organs, which can improve lung function and overall health in cystic fibrosis patients.

Biochemical And Physiological Effects

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in cystic fibrosis patients. It has also been shown to reduce the viscosity of mucus and improve the clearance of bacteria from the lungs. Additionally, N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been shown to have anti-inflammatory effects, which can help to reduce lung damage and improve overall health in cystic fibrosis patients.

Advantages And Limitations For Lab Experiments

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for the N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide protein. However, it also has some limitations, including its relatively short half-life and potential for off-target effects.

Future Directions

There are several future directions for research on N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor in combination with other drugs may hold promise for improving the treatment of cystic fibrosis and other diseases.

properties

IUPAC Name

N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-14-8-10-15(11-9-14)24(20(26)23-12-3-2-4-13-23)19(25)18-16(21)6-5-7-17(18)22/h5-11H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVCIWVZPGTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

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